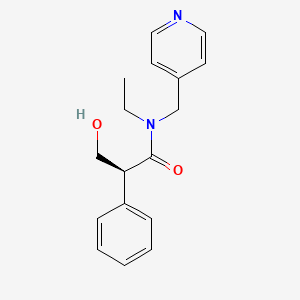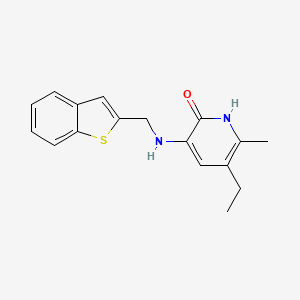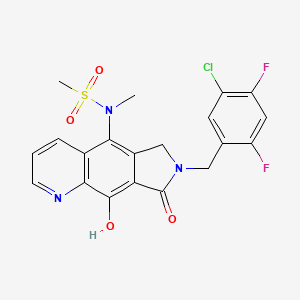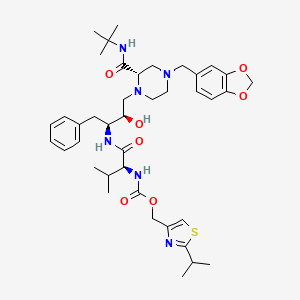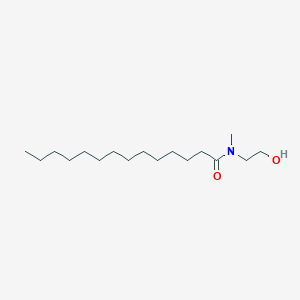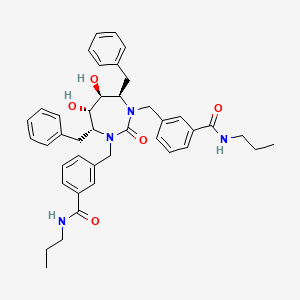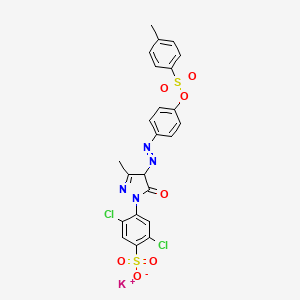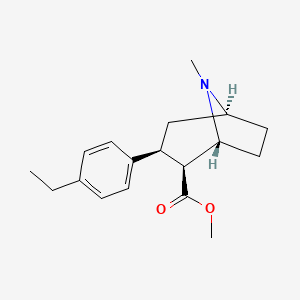
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane: is a synthetic compound belonging to the tropane alkaloid family It is structurally related to cocaine and is known for its potent stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane typically involves multiple steps, starting from tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with methyl chloroformate to form the carbomethoxy derivative.
Alkylation: The final step involves the alkylation of the carbomethoxy derivative with 4-ethylphenyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tropane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential therapeutic applications.
Study of Reaction Mechanisms: Employed in studying the mechanisms of esterification and alkylation reactions.
Biology:
Neurotransmitter Studies: Utilized in research to understand the role of dopamine, norepinephrine, and serotonin in the brain.
Receptor Binding Studies: Helps in studying the binding affinity and selectivity of tropane derivatives to various receptors.
Medicine:
Potential Therapeutic Agent: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and depression.
Diagnostic Tool: Used in imaging studies to map dopamine transporters in the brain.
Industry:
Pharmaceutical Development: Plays a role in the development of new drugs targeting the central nervous system.
Mechanism of Action
Mechanism: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin.
Comparison with Similar Compounds
Cocaine: Structurally similar but has a different pharmacokinetic profile.
Methylphenidate: Shares similar mechanisms of action but differs in potency and duration of effect.
Amphetamine: Similar stimulant properties but acts primarily by increasing the release of neurotransmitters rather than inhibiting reuptake.
Uniqueness: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane is unique due to its high selectivity and potency in inhibiting the reuptake of multiple neurotransmitters, making it a valuable tool in neuroscience research.
Properties
CAS No. |
155337-52-3 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-ethylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-4-12-5-7-13(8-6-12)15-11-14-9-10-16(19(14)2)17(15)18(20)21-3/h5-8,14-17H,4,9-11H2,1-3H3/t14-,15+,16+,17-/m0/s1 |
InChI Key |
UAMCGXVVAUEEEU-HZMVEIRTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


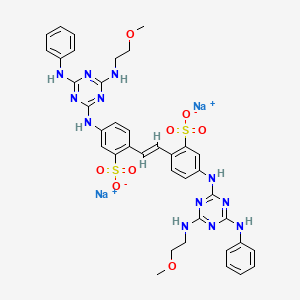

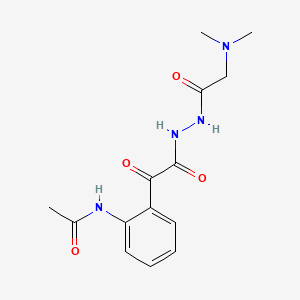
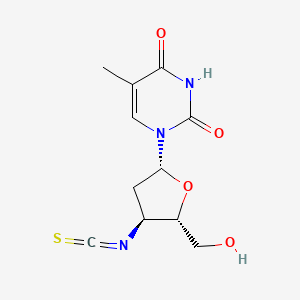
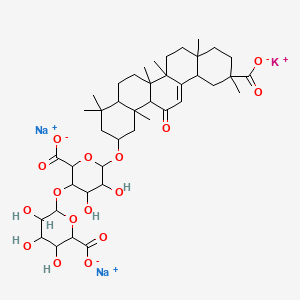
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
